![molecular formula C46H51BrN5O8P B13387529 N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2’-deoxycytidine 3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as 5-Bromo-DC CEP, is a halogenated nucleotide. It is a valuable chemical compound used in various scientific research fields, particularly in the study of DNA structure and function. This compound is known for its ability to combat viral and bacterial infections, making it indispensable in the research of diseases caused by these microorganisms.
準備方法
The synthesis of 5-Bromo-DC CEP involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: Reacting cytidine with pyridine at 20°C for 10 hours.
Step 2: Using 1H-tetrazole and diisopropylamine in dichloromethane under an inert atmosphere at 20°C for 5 hours.
Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. These facilities are equipped with cleanrooms ranging from Class 100 to Class 100,000 to maintain the required standards.
化学反応の分析
5-Bromo-DC CEP undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the nucleotide.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include pyridine, 1H-tetrazole, and diisopropylamine. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-Bromo-DC CEP has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of modified nucleotides and oligonucleotides for various biochemical studies.
Biology: The compound is employed in X-ray crystallography to determine DNA structures and in UV-crosslinking experiments to study protein-DNA interactions.
Medicine: It is used in the development of antiviral and antibacterial agents, as well as in diagnostic oncology for radiolabeled nucleoside analogues.
Industry: The compound is used in the production of high-purity nucleotides for research and pharmaceutical applications.
作用機序
The mechanism of action of 5-Bromo-DC CEP involves its incorporation into DNA, where it can replace natural nucleotides. This incorporation can disrupt normal DNA function, leading to the inhibition of viral and bacterial replication. The compound’s halogenated nature makes it suitable for use in UV-crosslinking experiments, where it forms covalent bonds with target proteins upon exposure to UV light .
類似化合物との比較
5-Bromo-DC CEP is unique due to its halogenated structure, which imparts specific properties such as photo-lability and suitability for UV-crosslinking. Similar compounds include:
5-Bromo-2’-deoxyuridine: Used in antiviral research and diagnostic oncology.
5-Iodo-2’-deoxyuridine: Another halogenated nucleotide with similar applications in antiviral and cancer research.
These compounds share similar applications but differ in their specific halogen substitutions, which can affect their reactivity and suitability for different experimental conditions.
特性
分子式 |
C46H51BrN5O8P |
|---|---|
分子量 |
912.8 g/mol |
IUPAC名 |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C46H51BrN5O8P/c1-31(2)52(32(3)4)61(58-27-13-26-48)60-40-28-42(51-29-39(47)43(50-45(51)54)49-44(53)33-14-9-7-10-15-33)59-41(40)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-25,29,31-32,40-42H,13,27-28,30H2,1-6H3,(H,49,50,53,54) |
InChIキー |
MEFJNSFIFSEDNU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-1-[4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13387456.png)
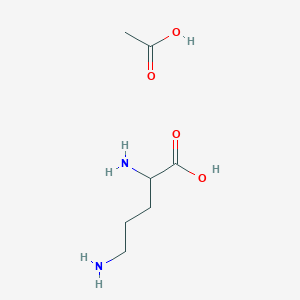
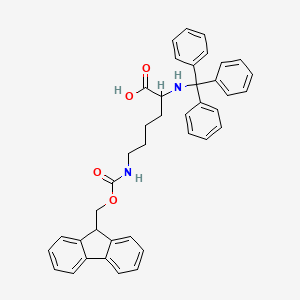
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-amino-2'-chloro-](/img/structure/B13387482.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)

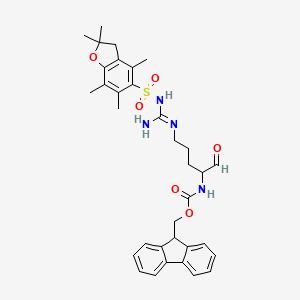
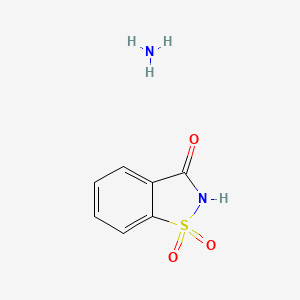
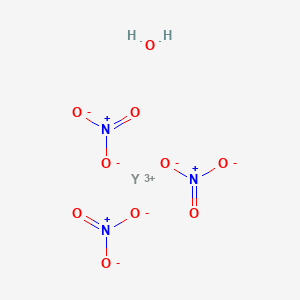
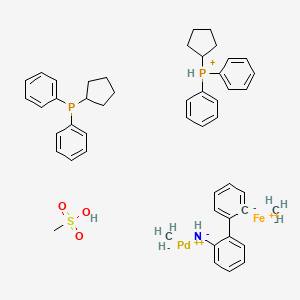

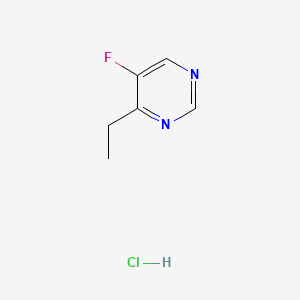
![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
